2,2-dimethyl-4'-thiomethylpropiophenone
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Overview
Description
2,2-dimethyl-4'-thiomethylpropiophenone is a chemical compound known for its unique properties and versatility. It is used in various scientific research applications, including drug discovery, material synthesis, and organic chemistry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-4'-thiomethylpropiophenone typically involves the reaction of 4-methylsulfanylbenzaldehyde with isobutyraldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-dimethyl-4'-thiomethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-4'-thiomethylpropiophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in material synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4'-thiomethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
2,2-Dimethyl-1-phenylpropan-1-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-Methylsulfanylbenzaldehyde: Contains the methylsulfanyl group but lacks the 2,2-dimethylpropan-1-one structure.
Uniqueness: 2,2-dimethyl-4'-thiomethylpropiophenone is unique due to the presence of both the 2,2-dimethylpropan-1-one structure and the 4-methylsulfanylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGSIYYCFUYQMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399311 |
Source
|
Record name | 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73242-19-0 |
Source
|
Record name | 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-4'-(methylthio)propiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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